molecular formula C19H15F3N4O3S2 B2484803 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391869-53-7

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2484803
CAS No.: 391869-53-7
M. Wt: 468.47
InChI Key: HNSSNXYPZRAXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted at position 2 with a 2-(trifluoromethyl)benzamide group and at position 5 with a sulfanyl-linked 4-methoxyphenyl carbamoylmethyl moiety.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c1-29-12-8-6-11(7-9-12)23-15(27)10-30-18-26-25-17(31-18)24-16(28)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSSNXYPZRAXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a complex compound that incorporates a thiadiazole ring, a benzamide moiety, and a trifluoromethyl group. The structural features of this compound suggest potential for diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Overview

The compound's structure can be broken down as follows:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Benzamide Moiety : Often associated with various pharmacological properties.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Thiadiazole Derivative AInhibits S. aureus
Thiadiazole Derivative BInhibits E. coli

Anticancer Activity

Studies have demonstrated that thiadiazole-based compounds can inhibit cancer cell proliferation and induce apoptosis. For example, derivatives of 1,3,4-thiadiazole have shown promising results in various cancer cell lines. The mechanisms often involve the inhibition of specific kinases or pathways crucial for cancer cell survival .

StudyCell LineIC50 (µM)Reference
Compound XHeLa12.5
Compound YMCF-715.3

Antiviral Activity

Research has also indicated that thiadiazole derivatives possess antiviral properties. For instance, certain compounds have shown efficacy against viral infections by inhibiting viral replication or targeting viral enzymes . The compound may exhibit similar antiviral mechanisms due to its structural components.

Case Studies

  • Anticancer Efficacy : A study on a series of thiadiazole derivatives demonstrated that compounds with a methoxyphenyl substituent showed enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts. The presence of the trifluoromethyl group was found to further increase potency .
  • Antimicrobial Screening : In a comparative study of various thiadiazole derivatives, those with a benzamide linkage exhibited superior antibacterial activity against E. coli strains resistant to conventional antibiotics .

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against the enzyme ketol-acid reductoisomerase (KARI), which is crucial for the survival of the bacterium. Notably, compounds derived from N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide exhibited potent inhibitory effects with Ki values ranging from 2.02 to 5.48 mM and minimum inhibitory concentrations (MIC) as low as 1 mM against the H37Rv strain of M. tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it exhibits broad-spectrum antitumor activity across various cancer cell lines. The structural characteristics of thiadiazoles contribute to their interaction with biological targets involved in cancer progression and metastasis. Specific derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anti-tuberculosis properties, the compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the thiadiazole moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy compared to other compounds lacking this structure .

Case Studies and Research Findings

StudyFocusKey Findings
Krishna et al., 2020Anti-tuberculosisIdentified potent KARI inhibitors among synthesized derivatives; MIC values as low as 1 mM against M. tuberculosis .
ResearchGate StudyAnticancerDemonstrated broad-spectrum antitumor activity; effective against multiple cancer cell lines .
MDPI ReviewAntimicrobialHighlighted the compound's potential as an antimicrobial agent; effective against various bacterial strains .

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key analogs include:

Compound Name Substituents (Position 2) Substituents (Position 5) Key Functional Groups
Target Compound 2-(Trifluoromethyl)benzamide [(4-Methoxyphenyl)carbamoylmethyl]sulfanyl CF₃, OCH₃, carbamoyl, sulfanyl
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-(Dimethylsulfamoyl)benzamide (4-Chlorophenyl)methylsulfanyl Cl, sulfamoyl
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Cyclohexanecarboxamide (4-Fluorophenyl)methylsulfanyl F, cyclohexane
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Methyl benzoate Phenylcarbamoyl methoxy Ester, carbamoyl

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to dimethylsulfamoyl (polar) or cyclohexane (bulky) groups .
  • Aromatic Substitutions : The 4-methoxy group improves solubility relative to chloro/fluoro analogs, which are more lipophilic but may exhibit higher membrane permeability .

Spectroscopic Comparison :

  • IR Spectroscopy : The target compound’s C=O stretch (~1680 cm⁻¹) and C=S stretch (~1250 cm⁻¹) align with analogs in .
  • NMR: The trifluoromethyl group’s distinct ¹⁹F signal (~-60 ppm) differentiates it from non-fluorinated analogs .

Bioactivity and Mode of Action

  • Antimicrobial Activity : Analog shows moderate activity against Gram-positive bacteria, likely due to sulfamoyl groups interfering with folate synthesis.
  • Antiparasitic Potential: Nitazoxanide (a thiazole analog, ) highlights the role of electron-withdrawing groups (e.g., CF₃) in targeting parasitic enzymes.

Hypothesized SAR :

  • The trifluoromethyl group may enhance target binding via hydrophobic interactions, while the methoxy group balances solubility for improved bioavailability .

Physicochemical Properties

Property Target Compound N-[5-[(4-Cl-Ph)MeS]-thiadiazol-2-yl]-4-SO₂NMe₂-benzamide Methyl 4-[5-(Ph-carbamoyl)-thiadiazol-2-yl-methoxy]benzoate
Molecular Weight ~480 g/mol ~464 g/mol 369.4 g/mol
Calculated logP ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.9 (more polar)
Solubility (Water) Low (CF₃ reduces polarity) Very low (Cl and SO₂NMe₂ increase hydrophobicity) Moderate (ester group enhances polarity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.